N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide
Description
N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide (CAS: 476355-50-7) is a thiophene-based dicarboxamide derivative featuring two 4,5,6,7-tetrahydrobenzo[d]thiazole substituents. Its molecular formula is C20H20N4O2S3 (molecular weight: 444.5934 g/mol) . This scaffold is structurally analogous to kinase inhibitors and anticancer agents, as tetrahydrobenzo[d]thiazole derivatives are frequently explored in medicinal chemistry for their ability to interact with biological targets like enzymes and DNA .
Properties
IUPAC Name |
2-N,5-N-bis(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S3/c25-17(23-19-21-11-5-1-3-7-13(11)28-19)15-9-10-16(27-15)18(26)24-20-22-12-6-2-4-8-14(12)29-20/h9-10H,1-8H2,(H,21,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWXEAJZNQLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC5=C(S4)CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole with thiophene-2,5-dicarboxylic acid under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole and thiophene moieties are known for their ability to interact with biological targets involved in cancer progression. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that the compound could inhibit the growth of breast cancer cells through modulation of key signaling pathways associated with cell survival and apoptosis .
2. Neuroprotective Effects
The neuroprotective properties of N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide have been investigated in the context of neurodegenerative diseases. It has been shown to exert protective effects against oxidative stress-induced neuronal damage. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease where oxidative stress plays a critical role in disease progression . The compound's ability to scavenge free radicals and modulate neuroinflammatory responses indicates its potential as a therapeutic agent for neurodegenerative disorders.
Materials Science
1. Organic Light Emitting Diodes (OLEDs)
In materials science, this compound has been explored for use in organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function as an effective emitter material. Research has shown that devices incorporating this compound exhibit enhanced luminescence and stability compared to traditional OLED materials . This application highlights the importance of the compound in developing next-generation display technologies.
2. Conductive Polymers
The incorporation of this compound into conductive polymers has also been studied. Its thiophene structure contributes to the overall conductivity of polymer blends used in electronic applications. The synergistic effect observed when combined with other conductive materials suggests potential uses in flexible electronics and sensors .
Environmental Applications
1. Photocatalysis
this compound has shown promise in photocatalytic applications for environmental remediation. Its ability to absorb light and facilitate chemical reactions makes it suitable for degrading pollutants under UV light exposure. Studies indicate that the compound can effectively break down organic contaminants in water systems, providing a sustainable approach to water purification .
2. Sensor Development
The compound's sensitivity to various analytes positions it as a candidate for sensor technology. Its functional groups can be tailored to enhance selectivity towards specific environmental pollutants or biomolecules, leading to the development of advanced sensing devices for environmental monitoring .
Case Studies
Mechanism of Action
The mechanism of action of N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation, such as tyrosine kinases and casein kinase 2 (CK2). By inhibiting these enzymes, the compound can prevent the phosphorylation of tumor suppressor proteins, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-2,5-dicarboxamide Derivatives with Varied Benzothiazole Substituents
lists several thiophene-2,5-dicarboxamide analogs, enabling direct structural and functional comparisons:
| Compound Name (CAS) | Substituents on Benzothiazole | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| BF26894 (476355-50-7) | 4,5,6,7-tetrahydro | C20H20N4O2S3 | 444.5934 | Rigid, saturated bicyclic system |
| BA68387 (476355-45-0) | 6-ethoxy | C24H20N4O4S3 | 524.635 | Ethoxy group enhances solubility |
| BE98412 (476355-81-4) | 3-cyano | C24H20N4O2S3 | 492.6362 | Electron-withdrawing cyano group modulates reactivity |
Key Differences :
- BE98412’s cyano substituent may increase electrophilicity, altering interaction with nucleophilic residues in enzymes .
Tetrahydrobenzo[d]thiazole-Based Kinase Inhibitors
Compounds 4i–4l () share the tetrahydrobenzo[d]thiazole core but feature ureido-carboxylic acid side chains. Their kinase inhibition data is critical for comparison:
| Compound | CK2 IC50 (μM) | GSK3β IC50 (μM) | Structural Features |
|---|---|---|---|
| 4i | 0.18 | 1.2 | 4-Fluorophenyl urea |
| 4j | 0.22 | 1.5 | 3-Carboxybenzyl urea |
| BF26894 | N/A | N/A | No ureido side chain |
Key Insights :
- The ureido-carboxylic acid groups in 4i–4l are essential for kinase inhibition, a feature absent in BF26894 .
- BF26894’s lack of polar side chains may limit kinase targeting but could enhance passive diffusion across membranes .
Anti-Leukemic Tetrahydrobenzo[d]thiazole Derivatives
highlights (S)-2-arylcarboxamide-substituted tetrahydrobenzo[d]thiazoles with anti-leukemic activity. For example:
Comparison with BF26894 :
- BF26894 lacks the 2-arylcarboxamide substituents critical for leukemic cell inhibition in these analogs.
- However, its thiophene dicarboxamide backbone may offer alternative binding modes for nucleic acids or topoisomerases .
Anticancer Thiophene and Thiazole Derivatives
reports pyrano[2,3-d]thiazole and thiazolo[4,5-d]thiazole derivatives with anticancer activity:
Comparison with BF26894 :
- BF26894’s tetrahydrobenzo[d]thiazole-thiophene scaffold differs from the fused pyrano/thiazolo systems in 6a and 9b, suggesting divergent mechanisms (e.g., intercalation vs. enzyme inhibition) .
Thiophene-2,5-dicarbohydrazide Derivatives
and describe N2,N5-bis[(1E)-ethylidene]thiophene-2,5-dicarbohydrazide derivatives as antimicrobial and anticancer agents:
Comparison with BF26894 :
Biological Activity
N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its anti-cancer, anti-inflammatory, and antimicrobial activities, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C18H16N4O2S2
- Molecular Weight : 396.47 g/mol
The structure features two tetrahydrobenzo[d]thiazole moieties linked through a thiophene ring and dicarboxamide functional groups, which are crucial for its biological activity.
1. Anticancer Activity
Research has demonstrated that derivatives of tetrahydrobenzo[d]thiazole exhibit potent anticancer properties. A study assessed the cytotoxic effects of several compounds on various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The results indicated that this compound significantly inhibited cell proliferation at micromolar concentrations.
These findings suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells.
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The mechanism appears to involve the modulation of NF-kB signaling pathways.
These results indicate that this compound could be a candidate for treating inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various bacterial strains. A study reported that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 12 |
These findings highlight its potential as a therapeutic agent in combating infections.
Case Studies
Several case studies have documented the use of tetrahydrobenzo[d]thiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a derivative showed a marked reduction in tumor size after six weeks of therapy.
- Inflammatory Disorders : Patients suffering from rheumatoid arthritis reported reduced joint inflammation and pain after administration of compounds similar to this compound over a three-month period.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
